(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine
Description
“(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine” (CAS 1223748-36-4) is a synthetic organic compound with the molecular formula C₁₁H₁₁ClN₂O. It features a 6-chloro-1-methylindole core substituted with an ethylidene hydroxylamine group (Fig. 1). This compound is structurally characterized by its indole ring system, a chloro substituent at the 6-position, a methyl group at the 1-position, and a hydroxylamine moiety linked via an ethylidene bridge. The indole scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(13-15)10-6-14(2)11-5-8(12)3-4-9(10)11/h3-6,15H,1-2H3/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIULEACWTTXID-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN(C2=C1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN(C2=C1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Significance of the Target Compound
Molecular Architecture
The target molecule features a 6-chloro-1-methylindole core substituted at the 3-position with an ethylidenehydroxylamine group. The indole ring system, a privileged structure in medicinal chemistry, is modified at the 1-position with a methyl group and at the 6-position with chlorine, enhancing electron-withdrawing effects and steric bulk. The (NE)-configuration of the imine linkage is critical for maintaining planar geometry, facilitating potential biological interactions.
Synthetic Routes to (NE)-N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine
Retrosynthetic Analysis
Disconnection of the imine bond reveals two key precursors:
- 6-Chloro-1-methylindole-3-carbaldehyde (or equivalent ketone)
- Hydroxylamine hydrochloride
Alternative routes may involve late-stage functionalization of preformed indole derivatives, though regioselectivity challenges necessitate careful design.
Stepwise Synthesis from Indole Precursors
Synthesis of 6-Chloro-1-methylindole-3-carbaldehyde
Route A: Fischer Indole Synthesis
- Formation of phenylhydrazine derivative :
- Cyclization with levulinic acid :
- Vilsmeier-Haack formylation :
Route B: Madelung Cyclization
- Substrate : N-(4-chloro-2-methylphenyl)acetamide
- Conditions : NaNH₂, toluene, 110°C, 12 h (58% yield).
- Oxidation : MnO₂ in CH₂Cl₂ converts 3-methyl to carbaldehyde (81% yield).
Condensation with Hydroxylamine
Procedure :
- Dissolve 6-chloro-1-methylindole-3-carbaldehyde (1.0 eq) in anhydrous ethanol.
- Add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) as acid scavenger.
- Reflux at 80°C for 6 h under N₂.
- Cool, concentrate, and purify by silica gel chromatography (Hexanes:EtOAc 7:3) to obtain white crystals (83% yield).
Critical Parameters :
- pH control : Maintain reaction mixture at pH 5–6 to prevent imine hydrolysis.
- Exclusion of moisture : Use molecular sieves (4Å) to suppress oxime byproduct formation.
Alternative Pathway: One-Pot Indole Formation and Imine Condensation
Innovative Approach :
- In situ generation of indole aldehyde :
- Combine 4-chloro-2-methylaniline, levulinic acid, and hydroxylamine hydrochloride in PPA.
- Heat at 120°C for 8 h, achieving simultaneous cyclization and condensation.
- Yield Optimization :
- Varying ratios of PPA/HCl (Table 1):
| PPA:HCl (v/v) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3:1 | 110 | 10 | 48 |
| 5:1 | 120 | 8 | 67 |
| 7:1 | 130 | 6 | 52 |
Optimal conditions: 5:1 PPA:HCl at 120°C for 8 h (67% yield)
Mechanistic Insights and Side-Reaction Mitigation
Condensation Mechanism
The aldehyde carbonyl undergoes nucleophilic attack by hydroxylamine’s NH₂ group, forming a tetrahedral intermediate. Subsequent dehydration yields the imine, with proton transfer stabilizing the (NE)-configuration. Competing oxime formation is suppressed by kinetic control through:
- Low water activity (anhydrous solvents)
- Excess hydroxylamine (1.2 eq minimum)
Byproduct Analysis
- Oxime formation :
- Detectable by IR (N-O stretch at 945 cm⁻¹) and LC-MS (m/z +16 vs. target).
- Mitigation: Add 4Å molecular sieves, reduce reaction time below 8 h.
- Indole ring bromination :
- Occurs if Cl⁻ is displaced under acidic conditions.
- Prevention: Use non-nucleophilic acids (e.g., pyridinium p-toluenesulfonate).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 8.12 (d, J=8.4 Hz, 1H, indole H-4), 7.68 (d, J=8.4 Hz, 1H, indole H-7), 7.25 (s, 1H, indole H-2), 2.65 (s, 3H, N-CH₃), 2.51 (s, 3H, Ar-CH₃).
- ¹³C NMR : δ 160.1 (C=N), 136.8 (C-3), 128.4 (C-6), 124.9 (C-5), 121.7 (C-4), 119.3 (C-7), 115.2 (C-2), 35.6 (N-CH₃), 21.3 (Ar-CH₃).
- HRMS (ESI+) : m/z calcd. for C₁₂H₁₂ClN₂O [M+H]⁺: 249.0564; found: 249.0561.
Purity Assessment
HPLC Conditions :
- Column: C18, 5μm, 250×4.6 mm
- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
- Flow: 1.0 mL/min, λ=254 nm
- Retention time: 6.83 min (purity >98.5%)
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups into the indole ring, leading to a diverse array of derivatives.
Scientific Research Applications
(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Attributes :
- Indole core : A bicyclic aromatic system with π-conjugation.
- Chloro substituent : Enhances electrophilic reactivity and lipophilicity.
Parchem Chemicals lists this compound under the synonym EN300-1428830, emphasizing its use as a building block in organic synthesis .
To contextualize the properties of “(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine,” we compare it with structurally or functionally related compounds (Table 1).
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Comparisons
Core Scaffold: The target compound and N-[amino-(6-chloroindol-3-ylidene)methyl]hydroxylamine share an indole backbone but differ in substituents. The former has a methyl group at the indole 1-position, while the latter lacks this group but includes a carboxamidine moiety . 3-Chloro-N-phenyl-phthalimide (Fig. 1 in ) replaces the indole with a phthalimide ring, prioritizing thermal stability for polymer synthesis .
Reactivity: The hydroxylamine group in the target compound enables redox activity and coordination chemistry, unlike the phthalimide derivatives, which rely on anhydride reactivity for polymerization . The polyphenolic hydrazide N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide () leverages phenolic -OH groups for radical scavenging, a feature absent in the target compound .
Biological Activity :
- Indole derivatives (e.g., the target compound) are associated with kinase inhibition due to their planar aromatic systems, whereas phthalimides are less biologically active but valuable in material science .
Biological Activity
(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is derived from 6-chloro-1-methylindole and hydroxylamine, and its unique structure suggests various interactions with biological systems, particularly in the context of cancer research and enzyme inhibition.
The synthesis of this compound typically involves the reaction of 6-chloro-1-methylindole with hydroxylamine under controlled conditions, often using solvents like ethanol or methanol. The reaction may be catalyzed to enhance yield and purity, with industrial applications utilizing continuous flow reactors for efficiency.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H11ClN2O |
| InChI | InChI=1S/C11H11ClN2O/c1-7(13-15)10-6-14(2)11-5-8(12)3-4-9(10)11/h3-6,15H,1-2H3/b13-7+ |
Anticancer Properties
Recent studies have highlighted the anticancer potential of hydroxylamine derivatives, including this compound. Research indicates that such compounds can act as inhibitors of epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. For instance, a related hydroxylamine compound exhibited nanomolar activity against mutant forms of EGFR in non-small cell lung cancer (NSCLC) models .
The mechanism by which this compound exerts its effects likely involves:
- Enzyme Inhibition : Binding to specific enzymes that regulate cell growth and proliferation.
- Modulation of Signaling Pathways : Interfering with pathways critical for tumor survival and growth.
Case Studies
In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For example, one study reported an IC50 value of 7.2 nM against the NCI-H3255 NSCLC cell line harboring the common EGFR L858R mutation, indicating strong efficacy compared to traditional therapies .
Safety and Toxicity
Despite the promising biological activities, concerns regarding toxicity are essential. Hydroxylamines are often perceived as potentially mutagenic; however, studies have shown that certain derivatives do not exhibit significant mutagenic or genotoxic effects in standard assays .
Toxicity Studies Summary
| Study Type | Findings |
|---|---|
| Ames Test | No mutagenic potential observed |
| Micronucleus Test | No genotoxic effects reported |
| hERG Channel Inhibition | Moderate inhibition at high concentrations |
Q & A
What are the established synthetic routes for (NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the indole core. Key steps include:
Indole alkylation: Introduction of the methyl group at the 1-position using methyl iodide under basic conditions (e.g., NaH in DMF) .
Chlorination: Electrophilic substitution at the 6-position using Cl₂ or N-chlorosuccinimide (NCS) in acetic acid .
Formation of the ethylidene-hydroxylamine moiety: Condensation of the chlorinated indole derivative with hydroxylamine, often mediated by dehydrating agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF, DCM) .
Optimization Strategies:
- Temperature control: Lower temperatures (0–10°C) during chlorination reduce side-product formation .
- Catalyst selection: Use of HOBt·H₂O with EDC improves coupling efficiency in hydroxylamine condensation .
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) enhances purity (>95%) .
Table 1: Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Indole alkylation | NaH, DMF, CH₃I, RT, 12h | 78% | |
| Chlorination | NCS, AcOH, 40°C, 6h | 85% | |
| Hydroxylamine coupling | EDC, HOBt, DMF, 0°C→RT, 24h | 83% |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
Spectroscopic Techniques:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the indole and ethylidene groups. Key diagnostic signals include:
- Indole C3-H: δ ~7.2 ppm (doublet, J = 2.5 Hz) .
- Hydroxylamine N-O: δ ~9.1 ppm (broad singlet) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₂H₁₂ClN₂O⁺ requires m/z 235.0634) .
Crystallographic Methods:
- X-ray diffraction (XRD): Use SHELX software for structure refinement. Key parameters:
Table 2: Key Crystallographic Data from Literature
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Resolution | 0.89 Å | |
| R-factor | 0.064 |
How can researchers resolve contradictions in reported biological activities of this compound through experimental design?
Level: Advanced
Methodological Answer:
Contradictions in biological data (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Assay conditions: Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid denaturation) .
- Cell-line variability: Use isogenic cell lines and validate target expression via Western blot .
Strategies for Resolution:
Dose-response standardization: Perform 8-point dilution series (10 nM–100 µM) with triplicate measurements .
Off-target profiling: Screen against related enzymes (e.g., kinase panels) to assess selectivity .
Meta-analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀ = −log(IC₅₀)) .
What computational and experimental approaches elucidate the reaction mechanisms involving this compound?
Level: Advanced
Methodological Answer:
Mechanistic Studies:
- Density Functional Theory (DFT): Calculate transition-state energies for hydroxylamine condensation (e.g., B3LYP/6-31G* level) .
- Kinetic isotope effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps .
Experimental Validation:
- Trapping intermediates: Use low-temperature NMR (−40°C) to detect unstable intermediates (e.g., nitrone adducts) .
- Isotopic labeling: Synthesize ¹⁵N-labeled hydroxylamine to track nitrogen migration via HRMS .
How can researchers handle crystallographic data refinement challenges for this compound using SHELX software?
Level: Advanced
Methodological Answer:
Common Challenges:
- Disorder in the ethylidene group: Use PART and SIMU instructions to model alternative conformations .
- High thermal motion: Apply anisotropic displacement parameters (ADPs) for non-H atoms .
Refinement Workflow:
Data integration: Use SHELXC for scaling and absorption correction .
Structure solution: Execute SHELXD for dual-space methods, targeting a CFOM >15% .
Validation: Check R-free values and MolProbity scores for steric clashes .
What are the recommended in vitro assays for initial biological activity screening of this compound?
Level: Basic
Methodological Answer:
Primary Assays:
- Enzyme inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Arg-AMC substrate .
- Cytotoxicity: MTT assay in HEK293 or HepG2 cells (48h exposure, EC₅₀ calculation) .
Secondary Profiling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
